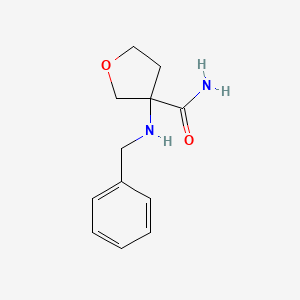![molecular formula C11H24N2O B1374094 4-[3-(2-アミノエチル)ピペリジン-1-イル]ブタン-1-オール CAS No. 1339644-48-2](/img/structure/B1374094.png)
4-[3-(2-アミノエチル)ピペリジン-1-イル]ブタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials.
作用機序
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biological systems, it’s likely that this compound influences multiple pathways, each with its own downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol’s action are currently unknown. These effects would be determined by the compound’s specific interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
This compound represents a fascinating area of study in the field of pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 4-chlorobutan-1-ol in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
化学反応の分析
Types of Reactions
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
類似化合物との比較
Similar Compounds
- 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-2-ol
- 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-3-ol
- 4-[3-(2-Aminoethyl)piperidin-1-yl]butan-4-ol
Uniqueness
4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring and aminoethyl group make it a versatile intermediate in various synthetic and research applications .
特性
IUPAC Name |
4-[3-(2-aminoethyl)piperidin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-6-5-11-4-3-8-13(10-11)7-1-2-9-14/h11,14H,1-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOWQOZLXUDRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCCO)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
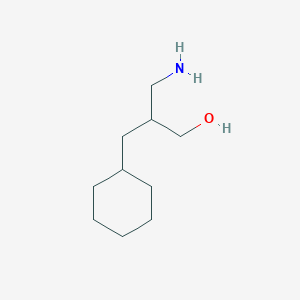
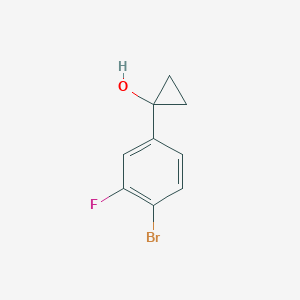
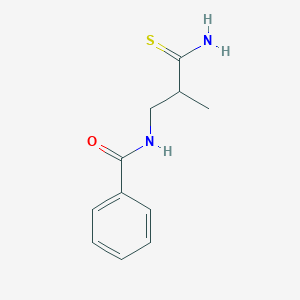
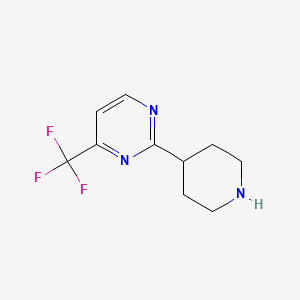
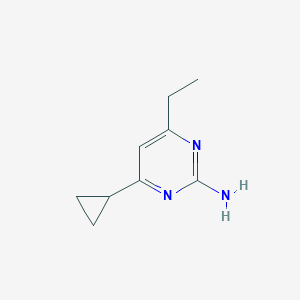
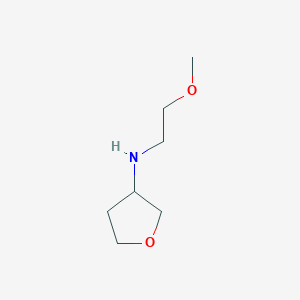
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)
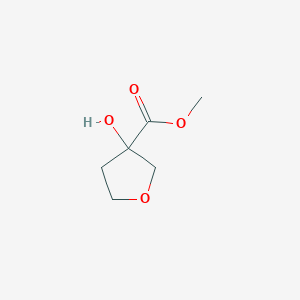
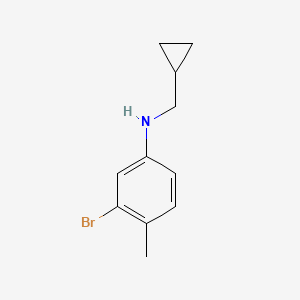
![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)
